molecular formula C11H12N4O2 B2400318 Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 320419-38-3

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B2400318
CAS No.: 320419-38-3
M. Wt: 232.243
InChI Key: RTCNTPZLDKLUQL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at the 3-position and an ethyl acetate moiety at the 5-position. This structure combines the hydrogen-bonding capability of the triazole ring with the electron-rich pyridine system, making it a versatile building block in coordination chemistry, medicinal chemistry, and materials science. The compound is commercially available (e.g., Alfa product code H50645) with 99% purity and is supplied in quantities of 250 mg to 5 g .

Properties

IUPAC Name

ethyl 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)7-9-13-11(15-14-9)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCNTPZLDKLUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-(pyridin-4-yl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate has been investigated for its potential as a pharmaceutical agent. The triazole ring is known for its ability to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Gram-negative bacteria . In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM for certain derivatives .

Antiviral Properties : Research has also highlighted the antiviral potential of triazole derivatives against HIV and other viral pathogens. The mechanism often involves the inhibition of viral replication through interference with specific viral enzymes .

Agricultural Applications

The compound's structure suggests potential applications in agriculture as a fungicide or pesticide. The pyridine and triazole moieties are known to exhibit fungicidal activity against various plant pathogens.

Fungicidal Activity : this compound can be evaluated for its effectiveness in controlling fungal diseases in crops. Preliminary studies indicate that triazole-based compounds can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .

Materials Science

In materials science, the compound's ability to form coordination complexes with metals can be utilized to create novel materials with specific properties.

Coordination Chemistry : this compound can act as a ligand in coordination complexes. These complexes may exhibit unique electronic and optical properties suitable for applications in sensors and catalysis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research utilized standard microbiological techniques to determine the MICs and found that modifications to the compound's structure could enhance its efficacy.

Case Study 2: Agricultural Application

Field trials involving triazole derivatives showed promising results in controlling fungal infections in crops such as wheat and barley. This compound was applied as a foliar spray and demonstrated a reduction in disease severity compared to untreated controls.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The pyridine and triazole rings in the compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

A comparative analysis of the target compound and its analogues is presented in Table 1, highlighting key structural and physicochemical differences.

Table 1: Comparative Analysis of Ethyl 2-(3-(Pyridin-4-yl)-1H-1,2,4-Triazol-5-yl)Acetate and Analogues

Compound Name Molecular Formula Molecular Weight Structural Features Physical Properties Applications/Notes
This compound (Target) C₁₁H₁₂N₄O₂ 232.24* Pyridin-4-yl at triazole 3-position; ethyl acetate at 5-position Purity: 99% (commercial) Coordination polymers ; antimicrobial precursors
Ethyl [3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate (BB54-5040) C₁₀H₁₁N₃O₃ 221.21 Furan-2-yl at triazole 3-position; ethyl acetate at 5-position MFCD08361888 Building block for heterocyclic synthesis
Triazamate (CAS 112143-82-5) C₁₃H₂₂N₄O₃S 314.4 tert-Butyl and dimethylamino carbonyl groups; thioacetate linkage MP: 52.1–53.3°C; FP: 189°C Pesticide
Ethyl 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate C₁₇H₁₆N₄O₂S 340.4 Thioether linkage; phenyl and pyridin-3-yl substituents N/A Potential agrochemical/pharmaceutical intermediate
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate (CAS 1882605-19-7) C₈H₁₃N₅O₂ 211.22 Methylamino and methyl groups on triazole; ethyl acetate side chain N/A Specialty chemical intermediate

*Molecular weight calculated based on molecular formula.

Key Differences and Implications

Substituent Effects
  • Pyridine vs. Furan : Replacing pyridin-4-yl (target compound) with furan-2-yl (BB54-5040) reduces molecular weight (221.21 vs. 232.24) and alters electronic properties. The pyridine group enhances metal-coordination capacity, as seen in zinc-based coordination polymers , whereas the furan derivative is primarily used in organic synthesis .
  • Thioether vs. Ester Linkages : Triazamate (CAS 112143-82-5) incorporates a sulfur atom in its thioacetate group, increasing molecular weight (314.4 vs. 232.24) and likely enhancing pesticidal activity due to improved lipid solubility .
Physicochemical Properties
  • The higher molecular weight and sulfur content in Triazamate may contribute to its higher thermal stability .
  • Commercial Availability : The target compound and Triazamate are both commercially available, but the former is supplied in smaller quantities for research purposes , while the latter is likely produced at scale for agricultural use .

Research Findings and Case Studies

  • Antimicrobial Derivatives : Functionalization of the triazole core with thioether or amide groups (e.g., ) enhances bioactivity, suggesting that the target compound could be modified similarly for pharmaceutical applications.

Biological Activity

Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate (CAS Number: 320419-38-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its potential applications in antimicrobial and anticancer therapies.

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.23 g/mol
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .

The biological activity of this compound is attributed to its structural components, particularly the triazole and pyridine rings. These functional groups can interact with various biological targets, including enzymes and receptors, primarily through hydrogen bonding and coordination with metal ions. This interaction can modulate key biological pathways, leading to therapeutic effects.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have indicated its effectiveness against a range of bacteria and fungi:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus8Moderate activity
Escherichia coli16Moderate activity
Candida albicans4Significant antifungal activity

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa (cervical cancer)10Significant cytotoxicity
MCF-7 (breast cancer)15Moderate cytotoxicity
A549 (lung cancer)12Significant cytotoxicity

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of triazole derivatives, including this compound. They reported that this compound displayed significant antibacterial activity against multi-drug resistant strains of bacteria. The study highlighted the importance of the triazole moiety in enhancing the biological efficacy of these compounds .

Another investigation focused on the compound's effect on cancer cell lines. The results indicated that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests potential for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with pyridinyl precursors. A common method involves:

  • Step 1: Reacting 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thiol with ethyl chloroacetate under reflux in a polar aprotic solvent (e.g., DMF) for 6–8 hours.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Yields (~70–85%) depend on stoichiometric ratios and temperature control.

Q. How is the compound characterized to confirm structural integrity?

Standard characterization includes:

  • Spectroscopy: 1^1H/13^13C NMR to verify proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and ester carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry: ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 247.1 for C11_{11}H12_{12}N4_4O2_2) .
  • Elemental Analysis: Matching calculated vs. observed C, H, N percentages .

Q. What preliminary biological activities are reported for this compound?

Triazole derivatives exhibit antimicrobial and antifungal properties. Screening protocols involve:

  • Agar Diffusion Assays: Testing against E. coli or C. albicans at concentrations of 10–100 µg/mL.
  • MIC Determination: Broth microdilution to quantify inhibitory effects (e.g., MIC ~25 µg/mL for some bacterial strains) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

X-ray crystallography using SHELXL software confirms the dominant tautomer (e.g., 1H-1,2,4-triazole vs. 4H-1,2,4-triazole). Key steps:

  • Data Collection: High-resolution (<1.0 Å) synchrotron data to resolve electron density maps.
  • Refinement: Assigning hydrogen bonds (e.g., N–H···N interactions stabilizing the triazole ring) . Example: A related triazole derivative showed planar geometry with a dihedral angle of 5.2° between pyridinyl and triazole rings .

Q. What strategies address contradictory bioactivity data across similar triazole derivatives?

Comparative SAR studies and computational modeling can clarify discrepancies:

  • SAR Table:
SubstituentActivity (IC50_{50}, µM)Key Interaction
Pyridin-4-yl12.3 ± 1.2π-Stacking
Pyrazin-2-yl8.7 ± 0.9H-bonding
Thiophen-2-yl25.4 ± 2.1Hydrophobic
  • Docking Studies: AutoDock Vina to map binding poses with target enzymes (e.g., CYP51 for antifungals) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • HPLC-MS/MS: Detect impurities (e.g., hydrolyzed ester forms) using C18 columns and gradient elution.
  • Stability Studies: Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) . Mitigation includes optimizing anhydrous conditions and adding radical scavengers during synthesis.

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

Spectroscopic and kinetic assays reveal:

  • Binding Affinity: UV-Vis titration shows Type II spectra (Fe3+^{3+}-ligand charge transfer) with KdK_d ~5 µM.
  • Inhibition Kinetics: Non-competitive inhibition of CYP3A4 (KiK_i = 3.8 µM) via triazole coordination to heme iron .

Methodological Considerations

  • Data Contradictions: Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Use PXRD to identify crystalline vs. amorphous phases .
  • Scale-Up Challenges: Nitration or thiol-alkylation steps require strict temperature control (−10°C to 0°C) to avoid explosive intermediates .

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